N-[(5-fluoro-2-thienyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C10H13ClFN3S |
|---|---|
Molecular Weight |
261.75 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H12FN3S.ClH/c1-7-9(6-14(2)13-7)12-5-8-3-4-10(11)15-8;/h3-4,6,12H,5H2,1-2H3;1H |
InChI Key |
RNIZUGKDXHOPLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=C(S2)F)C.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydrazines with 1,3-Diketones
The reaction between hydrazine derivatives and 1,3-diketones is a classical method for pyrazole synthesis. For N-[(5-fluoro-2-thienyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine, this involves:
- Starting Materials : Methyl acetylacetate and methyl hydrazine.
- Conditions : Reflux in ethanol at 80°C for 6–8 hours.
- Outcome : Forms 1,3-dimethyl-1H-pyrazole-4-carboxylate, which is subsequently hydrolyzed to the carboxylic acid and decarboxylated to yield 1,3-dimethyl-1H-pyrazol-4-amine.
A critical challenge is ensuring regioselectivity, as competing pathways may generate 1,5-dimethyl isomers. Microwave-assisted synthesis has been reported to enhance reaction efficiency, reducing time from hours to minutes while maintaining yields above 85%.
Fluorination Strategies
The fluorine atom at the 5-position of the thiophene ring is introduced either before or after pyrazole functionalization:
Direct Fluorination of Thiophene
Electrophilic Fluorination :
- Reagents : Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).
- Conditions : Acetonitrile, 60°C, 4 hours.
- Yield : 50–65%, with minor sulfone byproducts.
Late-Stage Fluorination via Halogen Exchange
Nucleophilic Aromatic Substitution :
- Substrate : 5-Bromo-2-thienylmethyl precursor.
- Reagent : Potassium fluoride (KF) with crown ethers.
- Conditions : DMF, 120°C, 24 hours.
- Yield : 40–55%, requiring rigorous purification.
Optimization of Reaction Parameters
Solvent and Temperature Effects
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent Polarity | DMF > THF > Toluene | Higher polarity improves alkylation rate. |
| Temperature | 0–25°C | Prevents thermal decomposition of intermediates. |
Catalytic Enhancements
- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) increases reaction rate by 30% in biphasic systems.
- Microwave Irradiation : Reduces alkylation time from 24 hours to 2 hours with comparable yields.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
- HPLC : >98% purity using a C18 column (acetonitrile/water gradient, 1.0 mL/min).
Applications and Derivatives
While the primary focus is synthesis, the compound’s applications are hinted at in pharmacological studies:
- Kinase Inhibition : Demonstrates IC₅₀ values <1 µM against JAK2 and EGFR kinases, suggesting anticancer potential.
- Antimicrobial Activity : MIC of 8 µg/mL against Staphylococcus aureus, comparable to ciprofloxacin.
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluoro-2-thienyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring or the thienyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(5-fluoro-2-thienyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is explored for its use in the development of organic semiconductors and other advanced materials.
Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[(5-fluoro-2-thienyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Core
(a) N-{[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine
- Structure : Replaces the thienyl group with a phenyl ring substituted with methoxy and trifluoroethoxy groups.
- Key Differences: The phenyl substituent increases steric bulk compared to the planar thienyl group.
- Molecular Weight : Higher due to the trifluoroethoxy group (vs. 5-fluoro-thienyl), impacting pharmacokinetics .
(b) 5-(Difluoromethyl)-1,3-dimethyl-1H-pyrazol-4-amine Hydrochloride
- Structure : Features a difluoromethyl group directly attached to the pyrazole ring, lacking the thienylmethyl-amine side chain.
- Key Differences : The absence of the thienyl group reduces sulfur-mediated interactions. The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability .
(c) 1-(Difluoromethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine
- Structure: Contains a difluoromethyl-pyrazole linked to another pyrazole via an amine.
- The fluoro substituent on the pyrazole (vs. thienyl) may reduce metabolic stability due to decreased aromatic conjugation .
Aromatic System Modifications
(a) Benzimidazole Derivatives (e.g., B1 and B8)
- Structure : Benzimidazole cores with methoxyaniline or acetamide substituents.
- Key Differences : The benzimidazole’s fused aromatic system provides greater planarity than the pyrazole-thienyl combination, favoring intercalation in DNA or enzyme active sites. However, the lack of a thioether group limits sulfur-specific interactions .

(b) N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine
- Structure : Oxadiazole and thiazole heterocycles replace the pyrazole and thienyl groups.
- Key Differences : The oxadiazole’s high electronegativity may enhance binding to polar targets, while the thiazole’s nitrogen-sulfur motif mimics natural cofactors like thiamine. This contrasts with the thienyl group’s simpler sulfur contribution .
Pharmacological Analogs from Patent Literature
(a) {1-Methyl-5-[2-(5-Trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethoxy-phenyl)-amine
- Structure : Combines benzimidazole, imidazole, and trifluoromethoxy-phenyl groups.
- Key Differences: The trifluoromethoxy group offers superior metabolic resistance compared to the 5-fluoro-thienyl group.
Structural and Physicochemical Data Table
| Compound Name | Core Structure | Substituents | Molecular Weight | Key Properties |
|---|---|---|---|---|
| N-[(5-Fluoro-2-thienyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine | Pyrazole + Thienyl | 5-Fluoro-thienylmethyl, 1,3-dimethyl | ~250 (estimated) | High lipophilicity, sulfur-mediated interactions |
| N-{[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine | Pyrazole + Phenyl | Methoxy, trifluoroethoxy | ~350 (estimated) | Increased steric bulk, electron-withdrawing |
| 5-(Difluoromethyl)-1,3-dimethyl-1H-pyrazol-4-amine hydrochloride | Pyrazole | Difluoromethyl | 196.68 | High solubility, acidic salt form |
| 1-(Difluoromethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine | Dual Pyrazole | Difluoromethyl, fluoro-pyrazole | 295.69 | Rigid structure, hydrogen-bond donor |
Implications of Structural Differences
- Thienyl vs. Phenyl: The thienyl group’s sulfur atom may participate in covalent or non-covalent interactions (e.g., with metal ions or cysteine residues), unlike phenyl derivatives .
- Fluorine Positioning : The 5-fluoro substituent on the thienyl group balances electronegativity and steric effects, whereas trifluoroethoxy groups (in phenyl analogs) prioritize metabolic stability .
- Salt Forms : Hydrochloride salts (e.g., in ) enhance solubility but may alter tissue distribution compared to free bases .
Biological Activity
N-[(5-fluoro-2-thienyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its interactions with various biological targets, mechanisms of action, and implications for drug development.
Structural Characteristics
The compound is characterized by a pyrazole ring substituted with a thiophene moiety that contains a fluorine atom. The presence of the methyl groups at the 1 and 3 positions of the pyrazole ring contributes to its chemical properties, enhancing its reactivity and biological activity.
| Structural Features | Description |
|---|---|
| Core Structure | Pyrazole ring with thiophene substitution |
| Fluorine Substitution | Enhances reactivity and binding affinity |
| Methyl Groups | Present at positions 1 and 3 of the pyrazole |
Anticancer Potential
Preliminary studies suggest that this compound exhibits significant anticancer properties. Similar compounds have been shown to inhibit specific kinases involved in cell signaling pathways, which are crucial for cellular proliferation and apoptosis. For instance, compounds with analogous structures have demonstrated the ability to modulate enzyme activities that lead to altered cancer cell behavior.
Enzyme Inhibition
Research indicates that this compound can interact with various enzymes, potentially inhibiting their activity. The fluorine atom enhances its ability to form hydrogen bonds, increasing binding affinity to target proteins. This interaction is essential for understanding its mechanism of action and therapeutic applications .
Case Studies
- Kinase Inhibition : A study on related pyrazole compounds revealed their ability to inhibit kinases linked to cancer progression. The inhibition of these kinases resulted in reduced cell proliferation in vitro, suggesting potential applications in cancer therapy .
- Neuropharmacological Effects : Another investigation into structurally similar compounds indicated non-dopaminergic mechanisms of action, which could be beneficial in treating neuropsychiatric disorders without the side effects associated with traditional antipsychotics .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with other related compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(2-fluoroethyl)-4-{[(5-fluoro-2-thienyl)methyl]amino}-1H-pyrazole-5-carboxylic acid | Pyrazole core; carboxylic acid group | Varies; potential for kinase inhibition |
| 1-(2-fluoroethyl)-4-{[(5-fluoro-2-thienyl)methyl]amino}-1H-pyrazole-5-carboxamide | Pyrazole core; carboxamide group | Similar inhibition profiles |
| N-[5-Fluoro-2-thienyl)methyl]-1-methyl-1H-pyrazol-3-amine | Contains both thiophene and pyrazole rings | Different methyl substitution effects |
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Kinase Inhibition : By inhibiting specific kinases, the compound may disrupt signaling pathways critical for tumor growth.
- Receptor Modulation : Interaction with certain receptors could lead to altered cellular responses, potentially providing therapeutic benefits in various diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

